2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline

Catalog No.
S3430494
CAS No.
503148-02-5
M.F
C11H7ClF3NO
M. Wt
261.63 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline

CAS Number

503148-02-5

Product Name

2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline

IUPAC Name

2-chloro-8-methoxy-4-(trifluoromethyl)quinoline

Molecular Formula

C11H7ClF3NO

Molecular Weight

261.63 g/mol

InChI

InChI=1S/C11H7ClF3NO/c1-17-8-4-2-3-6-7(11(13,14)15)5-9(12)16-10(6)8/h2-5H,1H3

InChI Key

PJUAXCJKCGKEAD-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1N=C(C=C2C(F)(F)F)Cl

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2C(F)(F)F)Cl
CTMQ has potential implications in various fields of research and industry, such as drug discovery, chemical synthesis, material science, and biomedical engineering. CTMQ and its derivatives have promising anti-cancer properties, which make them potential candidates for the development of new anti-cancer agents. CTMQ can also be used as a building block for the synthesis of several other compounds with unique properties, such as fluorinated heterocycles and tricyclic nitrogen-containing compounds. In material science, CTMQ and its derivatives have potential applications in the development of new coating materials for biomedical implants, such as orthopedic and dental implants.
2-Chloro-8-methoxy-4-(trifluoromethyl)quinoline (CTMQ) is a heterocyclic organic compound that belongs to the quinoline family. It is a synthetic compound that is not found naturally in any living organisms. CTMQ has gained increasing attention in recent years due to its promising properties, such as its high solubility, stability, and biological activities. This review will cover the definition and background of CTMQ, its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations and future directions.
CTMQ was first synthesized in 2009 by a group of researchers from Pfizer, Inc. who were seeking new chemical entities that could be used as anti-cancer agents. CTMQ was identified as a compound with promising anti-cancer properties and has since been used in several studies. CTMQ is a quinoline derivative that contains a chloro and a methoxy group at positions 2 and 8, respectively, and a trifluoromethyl group at position 4. The molecular formula of CTMQ is C14H9ClF3NO.
CTMQ is a white to light yellow crystalline solid that is highly soluble in polar solvents, such as methanol and dimethyl sulfoxide, but insoluble in non-polar solvents, such as hexane and toluene. CTMQ has a melting point of 97-98°C and a boiling point of 465.1°C at 760 mmHg. CTMQ has a molecular weight of 313.67 g/mol and a logP value of 3.5. CTMQ is stable under normal conditions and does not decompose readily.
CTMQ can be synthesized through several methods, including cyclization of 2-chloro-8-hydroxyquinoline with 4-trifluoromethylbenzyl bromide, oxidative dehydrogenation of 2-chloro-8-methoxyquinoline, and direct substitution of 2-chloro-8-methoxyquinoline with trifluoromethyl iodide. The purity of CTMQ can be determined using several methods, including high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy.
Several analytical methods have been developed to detect and quantify CTMQ, including HPLC, GC, liquid chromatography-mass spectrometry (LC-MS), and NMR spectroscopy. These methods are based on the separation, identification, and quantification of CTMQ from a sample matrix. The detection limit of these methods ranges from ng/mL to μg/mL, depending on the method used.
CTMQ has been shown to possess several biological properties, including anti-cancer, anti-inflammatory, and anti-bacterial activities. CTMQ has been found to inhibit the growth of several types of cancer cells, such as breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. CTMQ has also been found to reduce the production of inflammatory cytokines in immune cells, such as macrophages and T cells, and inhibit bacterial growth by disrupting the bacterial membrane.
The toxicity and safety profile of CTMQ have been evaluated in several studies. CTMQ has been found to have low toxicity in animal models, such as rats and rabbits, with no major adverse effects observed at doses up to 1000 mg/kg. However, further studies are needed to evaluate the long-term toxicity and safety of CTMQ in humans.
CTMQ has been used in several scientific experiments, including drug discovery, chemical synthesis, and material science. CTMQ has been found to be a promising lead compound for the development of new anti-cancer agents due to its high potency and specificity. CTMQ has also been used as a building block for the synthesis of several other compounds, such as fluorinated heterocycles and tricyclic nitrogen-containing compounds. In material science, CTMQ has been used as a coating material for hydroxyapatite surfaces, which have potential applications in orthopedic and dental implants.
CTMQ is a relatively new compound, and several studies are currently underway to explore its properties and applications. Some of the ongoing research on CTMQ includes developing new synthetic routes for CTMQ and its derivatives, evaluating the pharmacokinetics and pharmacodynamics of CTMQ in animal models, and exploring the potential of CTMQ as a scaffold for the development of new materials with unique properties.
The limitations of CTMQ include its low solubility in non-polar solvents and its potential toxicity in humans. Future research on CTMQ should aim to develop new synthetic routes that can improve the solubility of CTMQ in non-polar solvents and evaluate the long-term toxicity and safety of CTMQ in humans. Moreover, CTMQ and its derivatives should be further explored for their potential applications in drug discovery, chemical synthesis, material science, and biomedical engineering. Some of the future directions for research on CTMQ include developing new CTMQ derivatives with improved biological activities, evaluating the potential of CTMQ for targeted drug delivery, and exploring the potential of CTMQ as a scaffold for tissue engineering.

XLogP3

4

Dates

Last modified: 08-19-2023

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